N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
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Overview
Description
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The structure of this compound includes a benzoxazole ring, a nitrobenzamide group, and a methylphenyl substituent, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of the benzoxazole core, which can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative. The nitrobenzamide group is then introduced through a nitration reaction, followed by the coupling of the methylphenyl group via a Friedel-Crafts alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts and reagents are carefully selected to facilitate the desired transformations while maintaining environmental and safety standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazole or phenyl rings.
Scientific Research Applications
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or imaging agent due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitrobenzamide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The benzoxazole ring may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
- N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-nitrobenzamide
Uniqueness
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the nitro group and the methylphenyl substituent enhances its reactivity and potential for diverse applications compared to other benzoxazole derivatives.
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-13-5-4-6-14(11-13)21-23-17-12-15(9-10-19(17)28-21)22-20(25)16-7-2-3-8-18(16)24(26)27/h2-12H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJPKYMHZURFGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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